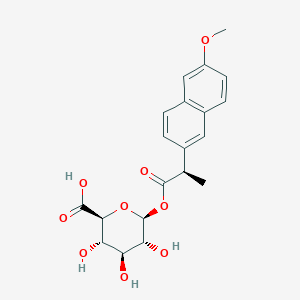

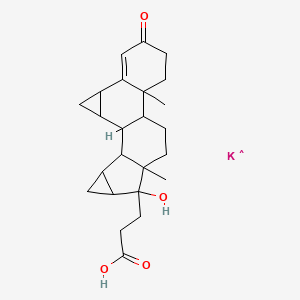

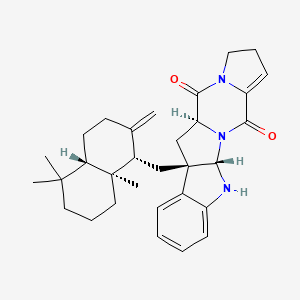

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection and deprotection of functional groups, as well as reactions with nitromethane or hydrogen cyanide. For instance, the reaction of 3,6-anhydro-1,2-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with nitromethane or hydrogen cyanide leads to various derivatives through stereoselective manipulations (Sato, Yoshimura, & Shin, 1977). Such processes highlight the complexity and versatility of synthetic routes for creating sugar derivatives with specific functional groups.

Molecular Structure Analysis

The crystal and molecular structure of derivatives such as the mono-O-isopropylidene derivative of dimeric 1,6-anhydro-β-D-arabino-hexopyranos-3-ulose have been determined, showcasing the detailed configuration and conformation of these molecules (Köll & Kopf, 1979). These studies provide insights into the spatial arrangement and interactions between atoms, crucial for understanding the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Chemical reactions involving sugar derivatives like 3-acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose often include condensation, acetylation, and rearrangement processes. These reactions are pivotal for modifying the chemical structure to achieve desired properties or for further synthetic applications. For example, unsaturated derivatives of the 1,2;5,6-di-O-isopropylidene-D-hexofuran-3-uloses and their transformations under specific conditions illustrate the chemical reactivity and potential for creating diverse molecular structures (Slessor & Tracey, 1970).

Physical Properties Analysis

The physical properties of sugar derivatives, including melting points, solubility, and crystalline structure, are influenced by their molecular configuration. The study of these properties aids in the identification, purification, and application of these compounds in various chemical syntheses. Investigations into the crystal and molecular structures provide valuable data on the physical characteristics of these molecules.

Chemical Properties Analysis

The chemical properties of sugar derivatives, such as reactivity with various reagents, stability under different conditions, and potential to undergo specific chemical transformations, are central to their utility in synthetic chemistry. The synthesis and reactions of compounds like 3-acetamido-2,3,6-trideoxy-D-lyxo-hexose (N-acetyl-D-daunosamine) and its D-arabino isomer show the nuanced chemical behavior of these sugar derivatives and their utility in complex chemical syntheses (Baer, Čapek, & Cook, 1969).

科学的研究の応用

Synthesis of Thiosugar Derivatives

Research has demonstrated the use of related ulose compounds in the synthesis of highly functionalized thiosugar derivatives containing α,β-unsaturated carbonyl functions. These derivatives are synthesized through efficient strategies, enabling the construction of 5-thiosugar-fused butenolides and 5-thiohex-1-enopyran-3-ulose from readily available starting 3-uloses. Such methodologies are significant for developing new classes of compounds with potential biological activities (Xavier et al., 2009).

Development of Iminodisaccharides

Another application involves the synthesis of (Z)-3-Deoxy-3-(1,2,3,6-Tetradeoxy-3,6-Imino-L-Arabino-Hexitol-1-C-Ylidene)-D-Xylo-Hexose Derivatives, showcasing the compound's utility in creating first examples of homo-(1→3)-C-Linked Iminodisaccharides. This demonstrates the compound's versatility in generating novel disaccharide analogues, a significant contribution to the field of carbohydrate chemistry and glycoscience (Cardona et al., 2000).

Conversion to Ketohexofuranose

Further research includes the stereoselective synthesis of a ketohexofuranose from an aldohexopyranose by a [6+1-1] strategy, highlighting the compound's role in sugar series inter-conversion. This methodology, which involves ozonolysis and subsequent hydrolysis and acetylation, is notable for allowing specific deuteration at C-1 of a protected D-fructofuranose derivative, offering new insights into hexose series conversion (Babu & Balasubramanian, 2005).

特性

IUPAC Name |

[(3aR,5R,6S)-2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3/t25-,26+,27?,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQCZISQVFVWSR-PERGRGJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

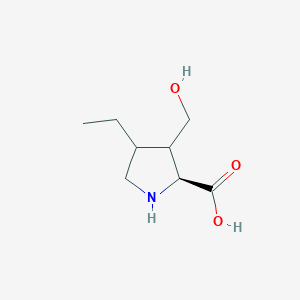

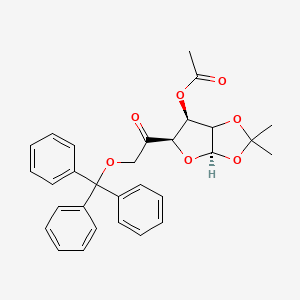

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)